2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one

Medicinal Chemistry Chemical Biology Scaffold Hopping

Select the fully saturated 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one core to explore non-planar chemical space. Its lower LogP (1.32) and reduced TPSA (32.86 Ų) improve solubility and permeability over flat aromatic benzothiazolones. Use this unsubstituted scaffold as the essential baseline control for structure-activity relationship studies and to generate novel intellectual property.

Molecular Formula C7H9NOS
Molecular Weight 155.22 g/mol
CAS No. 57001-13-5
Cat. No. B1321435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one
CAS57001-13-5
Molecular FormulaC7H9NOS
Molecular Weight155.22 g/mol
Structural Identifiers
SMILESC1CCC2=C(C1)NC(=O)S2
InChIInChI=1S/C7H9NOS/c9-7-8-5-3-1-2-4-6(5)10-7/h1-4H2,(H,8,9)
InChIKeyKCDMCROFMWMVBV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (CAS 57001-13-5) for Research Procurement


2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one (CAS 57001-13-5) is a saturated benzothiazolone heterocycle with the molecular formula C₇H₉NOS and a molecular weight of 155.22 g/mol . This compound serves as a versatile small molecule scaffold and building block for the synthesis of more complex heterocyclic compounds . It is commercially available with a typical purity specification of 95% from multiple vendors, including AKSci and Enamine [1].

Why 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one Cannot Be Casually Substituted


2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one is not interchangeable with other benzothiazole derivatives due to its fully saturated hexahydro ring system. This saturated core distinguishes it from the more common, aromatic benzothiazole (e.g., benzothiazol-2-one, CAS 934-34-9), which has a planar, electron-rich benzene ring that dictates different reactivity, physicochemical properties, and biological target interactions [1][2]. Furthermore, substitutions on the saturated ring (e.g., 6-ethyl or 6-tert-butyl analogs) can significantly alter the compound's properties [3]. Selecting the unsubstituted, saturated core is critical for research consistency and for exploring a distinct region of chemical space that is fundamentally different from its aromatic counterpart.

Quantitative Differentiation Guide for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one Procurement


Saturated vs. Aromatic Benzothiazolone Core Structural Differentiation

The saturated hexahydro ring of 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one (target) results in a non-planar, three-dimensional conformation, in contrast to the fully planar aromatic system of benzothiazol-2-one (CAS 934-34-9) [1]. This is a fundamental structural divergence that impacts molecular recognition and physicochemical properties.

Medicinal Chemistry Chemical Biology Scaffold Hopping

LogP Value Differentiation from Aromatic Benzothiazol-2-one

The target compound has a calculated LogP value of 1.3152 , indicating significantly higher hydrophilicity compared to its aromatic analog, benzothiazol-2-one, which has a calculated XLogP3 of 1.7 [1]. This 0.38 log unit difference corresponds to the target compound being approximately 2.4 times more hydrophilic.

Physicochemical Properties Drug-likeness ADME

Topological Polar Surface Area (TPSA) Differentiation from Aromatic Analog

The target compound has a calculated Topological Polar Surface Area (TPSA) of 32.86 Ų . This is approximately 40% lower than the TPSA of the aromatic benzothiazol-2-one, which is reported as 54.40 Ų [1]. The reduced TPSA is primarily due to the saturation of the benzene ring.

Membrane Permeability Drug Design ADME

Unsubstituted Core vs. 6-Alkyl Analogs for SAR Exploration

The target compound is the unsubstituted parent of a series of 6-alkyl analogs, including 6-ethyl- (CAS 1095231-37-0) and 6-propyl- derivatives [1]. The 6-ethyl analog has been reported with IC50 values of 12.5 µM against MDA-MB-231 (breast cancer) cells and 15.0 µM against NUGC-3 (gastric cancer) cells, though the biological activity of the unsubstituted parent (target compound) itself remains under-characterized in direct comparative assays .

Structure-Activity Relationship SAR Medicinal Chemistry

Optimal Application Scenarios for 2,3,4,5,6,7-Hexahydro-1,3-benzothiazol-2-one Based on Its Differentiated Properties


Scaffold for Novel Intellectual Property in Medicinal Chemistry

Researchers in drug discovery should procure 2,3,4,5,6,7-hexahydro-1,3-benzothiazol-2-one as a starting point for synthesizing novel compound libraries. Its saturated, non-planar core (differentiated from aromatic benzothiazolones) offers a distinct 3D shape for exploring new chemical space and establishing novel intellectual property [1]. Systematic derivatization at the 6-position can be explored to build structure-activity relationships .

Internal Standard or Baseline for SAR Studies of 6-Substituted Analogs

Given that 6-alkyl derivatives (e.g., 6-ethyl) show reported biological activity , this unsubstituted parent compound is essential as a baseline control in assays. Its procurement is necessary for any laboratory studying the activity of this compound class to decouple the effects of the core scaffold from those of the substituents.

Lead Optimization for Enhanced Solubility and Permeability

The calculated physicochemical properties of this compound—a lower LogP (1.32) and a significantly reduced TPSA (32.86 Ų) compared to aromatic benzothiazol-2-one—suggest it is a superior scaffold when the goal is to improve aqueous solubility or enhance membrane permeability [2]. This makes it a rational procurement choice for projects targeting intracellular pathways or seeking to overcome solubility challenges associated with flat, aromatic molecules.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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